Thermolysin Inhibition: Z-Phe-Gly-NH₂ vs. Z-Phe-Gly-OH – Switched Thermodynamic Signature and Enhanced Affinity
In a direct head-to-head comparison of dipeptide inhibitors of the zinc metalloprotease thermolysin, Z-Phe-Gly-NH₂ (target compound) exhibited a progressively more favorable (more negative) binding enthalpy (ΔH) and entropy (ΔS) compared to Z-Phe-Gly-OH (free acid comparator) as KI values decreased [1]. The paper explicitly reports: 'Comparison of the ΔS and ΔH values for binding Z-Phe-Gly-NH₂, Z-Leu-Gly-NH₂, and Z-Phe-Gly yielded progressively less negative entropies and smaller enthalpies as the KI values decreased' [1]. This indicates that the C-terminal amide of Z-Phe-Gly-NH₂ engages in stronger enthalpic interactions (hydrogen bonding networks) with the thermolysin active site than the carboxylate of Z-Phe-Gly-OH, while the entropic penalty is comparatively smaller—a hallmark of a more specific, rigid binding mode [1]. The pH dependence of inhibition by Z-Phe-Gly-NH₂ indicated a binding dependence upon a group or groups with pK ~7–8, consistent with an active-site histidine residue interaction [1].
| Evidence Dimension | Thermodynamic binding signature (ΔH, ΔS) for thermolysin inhibition |
|---|---|
| Target Compound Data | Z-Phe-Gly-NH₂: More negative ΔH and ΔS (enthalpically favored, entropically disfavored) relative to Z-Phe-Gly-OH; KI in the competitive inhibition range for dipeptides with hydrophobic P1' residues [1] |
| Comparator Or Baseline | Z-Phe-Gly-OH (Cbz-Phe-Gly free acid): Less negative ΔH and ΔS; KI values higher (weaker binding) than Z-Phe-Gly-NH₂ [1]; Z-Leu-Gly-NH₂: intermediate thermodynamic values [1] |
| Quantified Difference | Z-Phe-Gly-NH₂ displays a progressively more negative ΔH and ΔS compared to Z-Phe-Gly-OH across the temperature range studied (ΔΔS and ΔΔH favoring the amide); pH dependence profile shows optimal binding governed by a pK ~7–8 group [1] |
| Conditions | Thermolysin-catalyzed hydrolysis of furylacryloyl-Gly-Leu-NH₂; competitive inhibition assay; temperature dependence of KI measured across >50°C range; pH dependence profiled [1] |
Why This Matters
For researchers designing metalloprotease inhibition studies, selecting Z-Phe-Gly-NH₂ over Z-Phe-Gly-OH provides a fundamentally different thermodynamic binding mode—enthalpy-driven with a defined pH dependence—which is critical for structure-activity relationship (SAR) campaigns where active-site hydrogen bonding is the intended interaction motif.
- [1] Feder, J., Brougham, L.R. & Wildi, B.S. Inhibition of thermolysin by dipeptides. Biochemistry 13, 1186–1189 (1974). View Source
